![molecular formula C9H6Cl2N2O B2412366 2,8-Dichloro-7-methoxyquinoxaline CAS No. 347162-92-9](/img/structure/B2412366.png)
2,8-Dichloro-7-methoxyquinoxaline
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Description
2,8-Dichloro-7-methoxyquinoxaline is a chemical compound with the molecular formula C9H6Cl2N2O. It has a molecular weight of 229.06 . The compound is pale-yellow to yellow-brown in solid form .
Molecular Structure Analysis
The InChI code for 2,8-Dichloro-7-methoxyquinoxaline is1S/C9H6Cl2N2O/c1-14-6-3-2-5-9(8(6)11)13-7(10)4-12-5/h2-4H,1H3
. This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
2,8-Dichloro-7-methoxyquinoxaline is a pale-yellow to yellow-brown solid . It has a molecular weight of 229.06 .Scientific Research Applications
Antitubercular Agent Discovery
2,8-Dichloro-7-methoxyquinoxaline derivatives have shown potential as antitubercular agents. A study by Srinivasarao et al. (2020) synthesized and evaluated a series of novel quinoxaline derivatives for their in vitro antitubercular activity against Mycobacterium tuberculosis strains. Some compounds exhibited moderate to significant activity, highlighting their potential in antitubercular drug development Srinivasarao et al., 2020.
Metalation Study
Research by Turck et al. (1993) explored the metalation of 2-chloro and 2-methoxyquinoxaline, which relates to the chemical properties and reactions of 2,8-Dichloro-7-methoxyquinoxaline. This study contributed to the understanding of the lithiation process in such compounds, useful in various chemical syntheses Turck et al., 1993.
Anticancer Lead Development
A compound closely related to 2,8-Dichloro-7-methoxyquinoxaline, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, was identified as an anticancer lead by Cui et al. (2017). It exhibited high antiproliferative activity and disrupted tumor vasculature, indicating the potential of quinoxaline derivatives in cancer therapy Cui et al., 2017.
Thin Film Transistor Applications
In the field of electronics, chlorinated cyclobuta[1,2-b:3,4-b']diquinoxalines, including 2,8-dichloro derivatives, were synthesized and studied by Yang et al. (2015). These compounds were found to function as n-type semiconductors in organic thin film transistors, demonstrating the versatility of quinoxaline derivatives in electronic applications Yang et al., 2015.
properties
IUPAC Name |
2,8-dichloro-7-methoxyquinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c1-14-6-3-2-5-9(8(6)11)13-7(10)4-12-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYRPLDCTXPBCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=NC(=CN=C2C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Dichloro-7-methoxyquinoxaline |
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